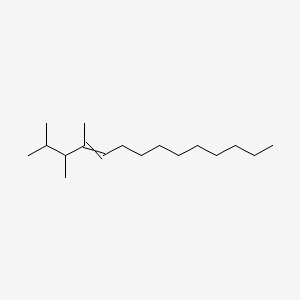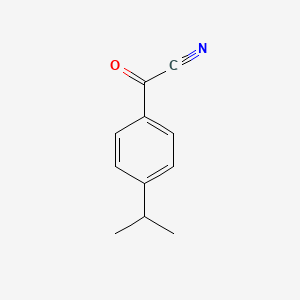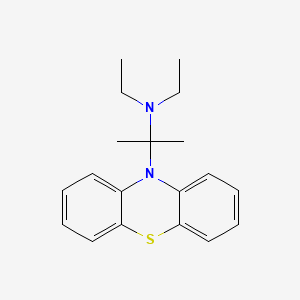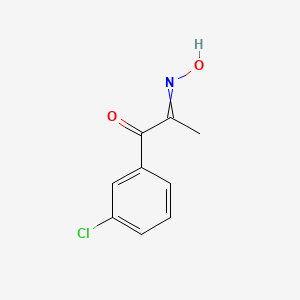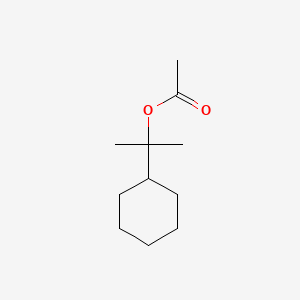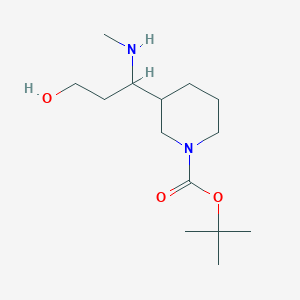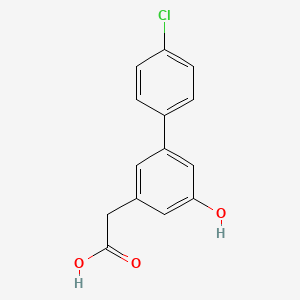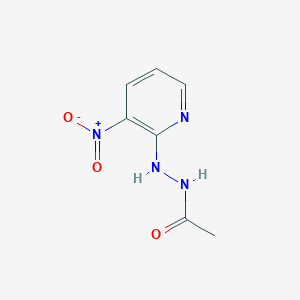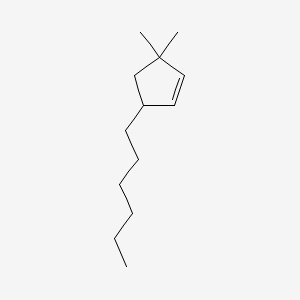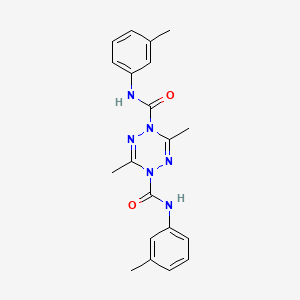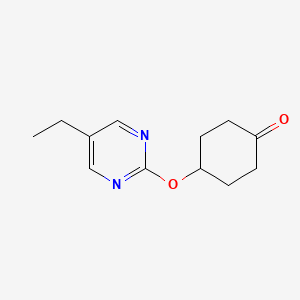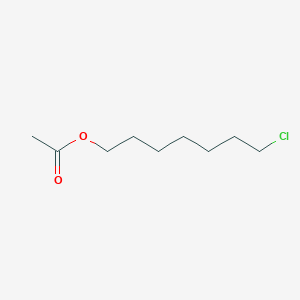
7-Chloroheptyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloroheptyl acetate is an organic compound with the molecular formula C9H17ClO2. It is an ester formed from the reaction of 7-chloroheptanol and acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroheptyl acetate typically involves the esterification of 7-chloroheptanol with acetic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows: [ \text{7-Chloroheptanol} + \text{Acetic Acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chloroheptyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 7-chloroheptanol and acetic acid.
Substitution: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable solvent.
Major Products:
Hydrolysis: 7-Chloroheptanol and acetic acid.
Substitution: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Chloroheptyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving esterases and their role in hydrolyzing ester bonds.
Industry: Used in the production of fragrances and flavoring agents due to its ester functional group.
Mécanisme D'action
The mechanism of action of 7-Chloroheptyl acetate primarily involves its hydrolysis by esterases, leading to the release of 7-chloroheptanol and acetic acid. The molecular targets and pathways involved depend on the specific biological context in which the compound is used. For instance, in drug development, the released 7-chloroheptanol may interact with specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Ethyl Acetate: Another ester with similar hydrolysis properties but lacks the chlorine atom.
Methyl Butyrate: Similar ester structure but with different alkyl groups.
Isopropyl Acetate: Similar ester but with different alkyl groups.
Uniqueness: 7-Chloroheptyl acetate is unique due to the presence of the chlorine atom, which allows for additional chemical modifications and potential biological activity. This makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H17ClO2 |
|---|---|
Poids moléculaire |
192.68 g/mol |
Nom IUPAC |
7-chloroheptyl acetate |
InChI |
InChI=1S/C9H17ClO2/c1-9(11)12-8-6-4-2-3-5-7-10/h2-8H2,1H3 |
Clé InChI |
LXRXULXXDBOGAE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCCCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


